molecular formula C13H27NS B12649439 5-Methyl-2-nonylthiazolidine CAS No. 116113-00-9

5-Methyl-2-nonylthiazolidine

Cat. No.: B12649439
CAS No.: 116113-00-9
M. Wt: 229.43 g/mol
InChI Key: JZNKHQKLZXYVQN-UHFFFAOYSA-N
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Description

5-Methyl-2-nonylthiazolidine is a heterocyclic organic compound belonging to the thiazolidine family. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms at the first and third positions, respectively. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-nonylthiazolidine typically involves the reaction of a primary amine, an aldehyde, and mercaptoacetic acid. This multicomponent reaction can be carried out under various conditions, including the use of catalysts like boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . The reaction is usually performed in a one-pot manner, which simplifies the process and improves yield.

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-nonylthiazolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines with reduced functional groups .

Scientific Research Applications

5-Methyl-2-nonylthiazolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-nonylthiazolidine involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, which can influence enzymatic activities and cellular processes. Additionally, the compound can undergo redox reactions, affecting oxidative stress pathways in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-nonylthiazolidine stands out due to its specific alkyl chain, which can influence its lipophilicity and, consequently, its biological activity. This unique structure makes it a valuable compound for studying structure-activity relationships in drug design .

Properties

CAS No.

116113-00-9

Molecular Formula

C13H27NS

Molecular Weight

229.43 g/mol

IUPAC Name

5-methyl-2-nonyl-1,3-thiazolidine

InChI

InChI=1S/C13H27NS/c1-3-4-5-6-7-8-9-10-13-14-11-12(2)15-13/h12-14H,3-11H2,1-2H3

InChI Key

JZNKHQKLZXYVQN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1NCC(S1)C

Origin of Product

United States

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